molecular formula C12H9NO3S2 B2600993 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one CAS No. 876546-80-4

2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one

Cat. No. B2600993
CAS RN: 876546-80-4
M. Wt: 279.33
InChI Key: AATZDBMUMAGGIE-UXBLZVDNSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (5E)-5-[(2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known as 2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one. Each application is detailed under a separate heading for clarity.

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. Research indicates that its unique structure allows it to inhibit the growth of various bacterial and fungal strains. The thiazolidinone moiety is particularly effective in disrupting microbial cell walls, making it a promising candidate for developing new antibiotics .

Anticancer Properties

Studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The presence of the thiazolidinone ring and the benzodioxin moiety contributes to its ability to induce apoptosis in cancer cells. This makes it a valuable compound for further research in cancer therapy .

Antioxidant Activity

The compound has been found to possess strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress in biological systems. This activity is crucial for protecting cells from damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that this compound can effectively reduce inflammation. It inhibits the production of pro-inflammatory cytokines and enzymes, making it a potential therapeutic agent for inflammatory diseases like arthritis and inflammatory bowel disease .

Antiviral Applications

The compound has demonstrated antiviral activity against a range of viruses. Its mechanism involves inhibiting viral replication and disrupting viral protein synthesis. This makes it a promising candidate for developing antiviral drugs, especially in the context of emerging viral infections .

Neuroprotective Effects

Studies suggest that this compound can protect neuronal cells from damage and death. Its antioxidant and anti-inflammatory properties contribute to its neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. This includes enzymes involved in metabolic pathways and disease processes. Its inhibitory effects can be harnessed for developing treatments for metabolic disorders and other enzyme-related diseases .

Photodynamic Therapy

Recent research has explored the use of this compound in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it suitable for targeting and destroying cancer cells with minimal damage to surrounding healthy tissue .

properties

IUPAC Name

(5E)-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3S2/c14-11-10(18-12(17)13-11)6-7-1-2-8-9(5-7)16-4-3-15-8/h1-2,5-6H,3-4H2,(H,13,14,17)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AATZDBMUMAGGIE-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C=C3C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C(O1)C=CC(=C2)/C=C/3\C(=O)NC(=S)S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thioxo-5-(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)thiazolidine-4-one

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